4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole
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Overview
Description
4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chlorophenyl group, a fluorophenoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole typically involves the reaction of 4-chlorophenylacetic acid with 4-fluorophenol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized using a base such as sodium hydride to form the oxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl isocyanide
- 4-chlorophenylboronic acid
- 4-chlorophenylacetophenone
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole is unique due to the presence of both chlorophenyl and fluorophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2413867-98-6 |
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Molecular Formula |
C17H13ClFNO2 |
Molecular Weight |
317.7 |
Purity |
95 |
Origin of Product |
United States |
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